molecular formula C25H22N4O5 B2440053 N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 921871-30-9

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2440053
CAS No.: 921871-30-9
M. Wt: 458.474
InChI Key: RXCJJOQZQHJIII-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
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Properties

CAS No.

921871-30-9

Molecular Formula

C25H22N4O5

Molecular Weight

458.474

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H22N4O5/c30-22(27-14-18-8-9-20-21(13-18)34-16-33-20)15-29-19-7-4-11-26-23(19)24(31)28(25(29)32)12-10-17-5-2-1-3-6-17/h1-9,11,13H,10,12,14-16H2,(H,27,30)

InChI Key

RXCJJOQZQHJIII-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)N=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N5O5C_{20}H_{17}N_{5}O_{5} with a molecular weight of approximately 407.39 g/mol. The compound features a benzodioxole moiety and a pyrido-pyrimidine core which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC20H17N5O5
Molecular Weight407.39 g/mol
Purity≥ 95%

Antimicrobial Activity

Research has demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar dioxo-pyrimidine structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. For example, studies on similar benzodioxole derivatives indicate they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the phenylethyl group may enhance the lipophilicity and bioavailability of the compound, contributing to its anticancer effects.

Anti-inflammatory Effects

Compounds containing the benzodioxole structure have been reported to inhibit pro-inflammatory cytokines in vitro. Specifically, they may reduce NF-κB activation in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized compounds structurally related to this compound against Candida albicans and Ralstonia solanacearum. Results indicated a significant reduction in microbial growth compared to controls .
  • Anticancer Activity : In vitro assays on cancer cell lines treated with similar dioxo-pyrimidine derivatives showed IC50 values indicating potent cytotoxic effects. The study highlighted the induction of apoptosis through caspase activation pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit potential anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the activity of kinases involved in tumor growth.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with benzodioxole and pyridopyrimidine scaffolds have been studied for their efficacy against various bacterial strains. In vitro assays have demonstrated that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Anticancer Activity Study :
    • Objective : To evaluate the anticancer properties of the compound.
    • Method : In vitro assays were conducted using cancer cell lines.
    • Results : The compound exhibited significant cytotoxic effects on specific cancer cells, indicating its potential as a therapeutic agent.
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial activity against selected pathogens.
    • Method : Disc diffusion and MIC (Minimum Inhibitory Concentration) assays were performed.
    • Results : The compound showed promising antibacterial activity against Gram-positive bacteria.

Preparation Methods

Functionalization at N-3 with 2-Phenylethyl Group

Alkylation of the Pyrido-pyrimidine Core

Introducing the 2-phenylethyl moiety at N-3 requires alkylation under basic conditions. Treating the pyrido[3,2-d]pyrimidine-2,4-dione intermediate with 2-phenylethyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours achieves N-3 alkylation. This method, derived from analogous spirocyclic compound syntheses (Source 1), typically yields 70–80% after recrystallization.

Alternative Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with 2-phenylethanol could offer higher regioselectivity. However, this approach is less common due to cost and purification challenges.

Introduction of the Acetamide Side Chain at N-1

Bromoacetylation and Nucleophilic Substitution

The N-1 position is functionalized via bromoacetylation followed by amidation. Reacting the alkylated core with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C introduces the bromoacetyl group. Subsequent substitution with 1,3-benzodioxol-5-ylmethylamine in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 6 hours forms the acetamide bond. Yields for this step range from 60–70% after column chromatography.

Direct Amide Coupling

Alternatively, coupling the acetic acid derivative of the core with 1,3-benzodioxol-5-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves the acetamide linkage. This method, adapted from pyrido[2,3-d]pyrimidine derivatization (Source 5), offers yields of 65–75%.

Table 2: Acetamide Side Chain Introduction Methods
Method Reagents Conditions Yield (%) Reference
Bromoacetylation Bromoacetyl bromide, DIPEA 0°C → RT, 6h 60–70
EDCI/HOBt coupling EDCI, HOBt, DCM RT, 12h 65–75

Optimization and Alternative Routes

Green Chemistry Approaches

Utilizing LTTM (glycerol-proline) as a solvent and catalyst (Source 3) reduces environmental impact. For example, the four-component reaction in LTTM eliminates volatile organic solvents and enhances atom economy.

Microwave-Assisted Functionalization

Microwave irradiation (Source 5) accelerates reaction times for both core formation and substitution steps. For instance, introducing the acetamide side chain under microwave conditions (100°C, 10 minutes) improves yields to 80–85%.

Q & A

Basic Research: What synthetic methodologies are validated for synthesizing this compound, and how can researchers optimize reaction yields?

Methodological Answer:
The synthesis of structurally analogous pyridopyrimidine derivatives involves multi-step protocols, including cyclocondensation of substituted acetonitriles with heteroaromatic amines (e.g., imidazo[4,5-b]pyridines) under reflux conditions. For example, Darweesh et al. demonstrated the use of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor, achieving yields of ~50–70% via optimized solvent systems (e.g., ethanol/acetic acid) and catalytic acid/base conditions . To improve yields for the target compound:

  • Key Steps :
    • Use DFT calculations to predict reaction pathways and transition states, reducing trial-and-error approaches .
    • Employ LC-MS and 1^1H NMR (e.g., DMSO-d6d_6 solvent, δ 2.03–9.92 ppm for analogous pyrimidines) to monitor intermediates and purity .
    • Optimize temperature gradients (e.g., 80–100°C for cyclization) to minimize side products.

Basic Research: How can researchers characterize the electronic and steric properties of the benzodioxole and pyridopyrimidine moieties?

Methodological Answer:

  • Computational Tools :
    • Perform density functional theory (DFT) studies to map electron density distributions, HOMO-LUMO gaps, and charge transfer dynamics. For example, Darweesh et al. used B3LYP/6-31G(d) basis sets to analyze aminoimidazodipyridines, revealing steric effects from substituents like phenylethyl groups .
  • Experimental Validation :
    • Compare experimental 1^1H NMR shifts (e.g., δ 7.28–7.5 ppm for aromatic protons) with DFT-predicted chemical environments to validate steric hindrance or electronic effects .

Advanced Research: How can computational-experimental feedback loops resolve contradictions in reaction mechanisms or biological activity predictions?

Methodological Answer:
Contradictions often arise from discrepancies between computational models (e.g., docking studies) and experimental bioactivity data. To address this:

  • Integrated Workflow :
    • Use quantum chemical reaction path searches (e.g., ICReDD’s methods) to simulate plausible intermediates and transition states .
    • Validate with kinetic studies (e.g., monitoring reaction rates via HPLC) and adjust computational parameters (e.g., solvation models) iteratively.
    • Cross-reference with crystallographic data (if available) or NOESY NMR to confirm stereochemical outcomes .
  • Case Study :
    • For pyrido[3,2-d]pyrimidines, computational predictions of hydrogen-bonding interactions with biological targets (e.g., kinases) may conflict with in vitro IC50_{50} values. Use molecular dynamics (MD) simulations to refine binding mode hypotheses .

Advanced Research: What strategies are recommended for managing impurities or by-products during large-scale synthesis?

Methodological Answer:

  • Purification Protocols :
    • Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) to isolate the target compound from regioisomers or dimeric by-products.
    • Implement recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) based on solubility differences observed in analogous compounds .
  • Analytical QC :
    • Track impurities via LC-MS (e.g., m/z 362.0 [M+H]+^+ for related pyrimidines) and adjust stoichiometric ratios of precursors (e.g., phenylethylamine) to suppress side reactions .

Advanced Research: How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

  • SAR Design Framework :
    • Core Modifications : Synthesize analogs with variations in the benzodioxole (e.g., methoxy vs. nitro substituents) and pyridopyrimidine (e.g., alkyl vs. aryl groups at N3) regions.
    • Biological Assays :
  • Use enzyme inhibition assays (e.g., kinase panels) and compare IC50_{50} values against computational docking scores (e.g., AutoDock Vina).
  • Validate cellular activity in relevant models (e.g., cancer cell lines) using flow cytometry or fluorescence-based assays.
    3. Data Integration :
  • Apply machine learning (ML) models trained on PubChem bioactivity data (e.g., EC50_{50}, logP) to predict SAR trends and prioritize synthetic targets .

Advanced Research: What computational tools are critical for predicting metabolic stability or toxicity profiles?

Methodological Answer:

  • In Silico ADMET Prediction :
    • Use SwissADME or ADMET Predictor to estimate CYP450 metabolism, plasma protein binding, and hERG channel inhibition.
    • Validate with in vitro microsomal stability assays (e.g., human liver microsomes) and Ames test data.
  • Case Example :
    • Substituents like the benzodioxole group may enhance metabolic stability but raise concerns about reactive metabolite formation. Use Schrödinger’s MetaSite to identify potential epoxide intermediates and guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.